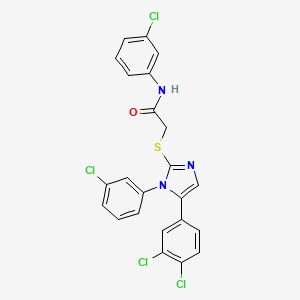

![molecular formula C21H23N3O3S B2658369 (2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897467-93-5](/img/structure/B2658369.png)

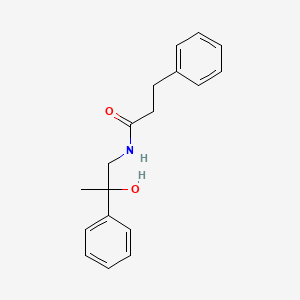

(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

While specific chemical reactions involving “(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” are not available, thiazole derivatives are known to undergo a variety of chemical reactions. For instance, they can be synthesized from imines and 2-mercaptoacetic acid .Applications De Recherche Scientifique

Drug Discovery

This compound is a versatile material used in scientific research, particularly in the field of drug discovery. Thiazoles, which are part of this compound’s structure, are found in many potent biologically active compounds . They have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Material Synthesis

“(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” can also be used in material synthesis. The thiazole ring, a component of this compound, is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Biological Studies

This compound is valuable in various fields, including biological studies. Thiazole, a component of this compound, is naturally found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system .

Antimicrobial Drug Development

Sulfathiazole, a derivative of thiazole, is used as an antimicrobial drug . This suggests that “(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” could potentially be used in the development of new antimicrobial drugs.

Antiretroviral Drug Development

Ritonavir, another derivative of thiazole, is used as an antiretroviral drug . This indicates that “(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” could be used in the development of new antiretroviral drugs.

Antifungal Drug Development

Abafungin, a derivative of thiazole, is used as an antifungal drug . This suggests that “(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” could potentially be used in the development of new antifungal drugs.

Orientations Futures

Thiazole derivatives, including “(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone”, present a promising area for future research due to their wide range of biological activities . Further studies could focus on exploring their potential applications in various fields, such as medicinal chemistry and drug development .

Propriétés

IUPAC Name |

(2,3-dimethoxyphenyl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-14-7-8-16-18(13-14)28-21(22-16)24-11-9-23(10-12-24)20(25)15-5-4-6-17(26-2)19(15)27-3/h4-8,13H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBIBCVEUBOOHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2658286.png)

![3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide](/img/structure/B2658288.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2658291.png)

![2,4-difluoro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2658292.png)

![1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2658295.png)

![tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2658297.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(3,3-dimethylmorpholin-4-yl)propan-1-one](/img/structure/B2658299.png)